2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544628
InChI: InChI=1S/C21H17FN2O5S/c22-16-5-1-14(2-6-16)21(26)15-3-9-18(10-4-15)29-13-20(25)24-17-7-11-19(12-8-17)30(23,27)28/h1-12H,13H2,(H,24,25)(H2,23,27,28)
SMILES:
Molecular Formula: C21H17FN2O5S
Molecular Weight: 428.4 g/mol

2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide

CAS No.:

Cat. No.: VC14544628

Molecular Formula: C21H17FN2O5S

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide -

Specification

Molecular Formula C21H17FN2O5S
Molecular Weight 428.4 g/mol
IUPAC Name 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C21H17FN2O5S/c22-16-5-1-14(2-6-16)21(26)15-3-9-18(10-4-15)29-13-20(25)24-17-7-11-19(12-8-17)30(23,27)28/h1-12H,13H2,(H,24,25)(H2,23,27,28)
Standard InChI Key BWAVLWSWROKMJW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structure that includes both a fluorobenzoyl group and a sulfamoyl group, making it of interest in medicinal chemistry and pharmaceutical research. This compound's molecular structure and potential biological activities warrant further investigation.

Synthesis and Chemical Reactions

The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. While specific methods for this exact compound may not be extensively documented, related compounds provide insights into possible synthetic routes. These routes often involve the formation of the phenoxy linkage and the incorporation of the fluorobenzoyl and sulfamoyl groups through various organic transformations.

Research Findings and Future Directions

Given the lack of detailed research findings on this specific compound, further studies are necessary to explore its biological activities and potential applications. The compound's unique structure suggests it could be a candidate for drug development, particularly in areas where fluorinated and sulfonamide-containing compounds have shown efficacy.

Potential Area of ApplicationReason for Interest
Medicinal ChemistryPresence of fluorobenzoyl and sulfamoyl groups
Pharmaceutical ResearchPotential for diverse biological interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator